molecular formula C12H9BrFNO B8031230 6-(Benzyloxy)-3-bromo-2-fluoropyridine

6-(Benzyloxy)-3-bromo-2-fluoropyridine

Cat. No.: B8031230
M. Wt: 282.11 g/mol
InChI Key: GLSCAGAVYFBSEL-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridines as Building Blocks

Halogenated pyridines are invaluable precursors in organic synthesis due to the versatile reactivity of the carbon-halogen bond. medchemexpress.com These compounds serve as pivotal intermediates, primarily through their participation in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for molecular elaboration. The specific halogen atom (F, Cl, Br, I) and its position on the pyridine (B92270) ring influence the reactivity, with brominated and iodinated pyridines being particularly common substrates for palladium-catalyzed cross-coupling reactions. The presence of a halogen also activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions, especially when positioned ortho or para to the nitrogen atom.

The Synergistic Role of Fluorine and Bromine in Pyridine Ring Activation and Reactivity

The presence of both a fluorine and a bromine atom on the pyridine ring, as seen in 6-(Benzyloxy)-3-bromo-2-fluoropyridine, results in a unique and synthetically advantageous reactivity profile. The highly electronegative fluorine atom at the 2-position significantly activates the pyridine ring towards nucleophilic attack. Studies have shown that 2-fluoropyridines are considerably more reactive in SNAr reactions than their 2-chloro counterparts. nih.gov This enhanced reactivity allows for the selective displacement of the fluorine atom by a variety of nucleophiles under relatively mild conditions.

Simultaneously, the bromine atom at the 3-position provides an orthogonal handle for synthetic transformations. The carbon-bromine bond is a well-established site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at this position. The distinct reactivity of the C-F and C-Br bonds allows for a stepwise and controlled functionalization of the pyridine core. For instance, the fluorine atom can be selectively displaced via SNAr, leaving the bromine atom intact for a subsequent cross-coupling reaction, or vice-versa. This orthogonal reactivity is a powerful tool for the efficient synthesis of highly substituted and complex pyridine derivatives.

Overview of this compound within Contemporary Synthetic Chemistry

This compound has emerged as a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the field of medicinal chemistry. The benzyloxy group at the 6-position serves multiple roles. It can act as a directing group in certain reactions and can also be readily cleaved to reveal a hydroxyl group, providing another point for functionalization. The combination of the reactive fluorine and bromine atoms, along with the versatile benzyloxy group, makes this compound a highly valuable and sought-after building block for the construction of polysubstituted pyridines. These pyridines often form the core of biologically active compounds, including kinase inhibitors and other therapeutic agents. acs.org

Physicochemical Properties of this compound

The utility of a chemical compound in synthesis is intrinsically linked to its physical and chemical properties. A comprehensive understanding of these characteristics is essential for designing and optimizing synthetic routes. The key physicochemical properties of this compound are summarized in the interactive data table below.

PropertyValue
Molecular Formula C₁₂H₉BrFNO
Molecular Weight 282.11 g/mol
IUPAC Name 3-bromo-2-fluoro-6-(phenylmethoxy)pyridine
CAS Number 1881291-08-2
Appearance White to off-white solid
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. figshare.com

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, leveraging the principles of pyridine chemistry. A common strategy involves the sequential halogenation and functionalization of a pyridine precursor.

An alternative approach could involve the ortho-lithiation of a 2-fluoropyridine (B1216828) derivative. acs.org For instance, starting with 2-fluoro-6-(benzyloxy)pyridine, directed ortho-metalation at the 3-position using a strong base like lithium diisopropylamide (LDA) would generate a lithiated intermediate. acs.orgresearchgate.net Quenching this intermediate with a bromine source, such as 1,2-dibromoethane, would introduce the bromine atom at the desired position.

Applications in the Synthesis of Complex Molecules

The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the discovery of new therapeutic agents. Its trifunctional nature allows for the controlled and sequential introduction of different substituents, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

One of the key applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. acs.org The pyridine scaffold is a common feature in many kinase inhibitors, and the ability to introduce specific substituents at the 2, 3, and 6-positions is critical for achieving high potency and selectivity. The 2-fluoro substituent of this compound can be displaced by various nucleophiles, such as amines, to introduce side chains that can interact with specific amino acid residues in the kinase active site. The 3-bromo position can be utilized in cross-coupling reactions to append larger aromatic or heterocyclic fragments, which can further enhance binding affinity and modulate the pharmacokinetic properties of the molecule. The benzyloxy group at the 6-position can be deprotected to reveal a hydroxyl group, which can act as a hydrogen bond donor or be further functionalized.

While specific examples of the direct use of this compound in the synthesis of named drug candidates are not extensively reported in publicly available literature, its structural motifs are present in many patented compounds within the kinase inhibitor class. The versatility of this building block suggests its significant potential in the ongoing development of new and improved therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-6-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-6-7-11(15-12(10)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSCAGAVYFBSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Benzyloxy 3 Bromo 2 Fluoropyridine and Analogous Pyridine Systems

Strategies for Regioselective Fluorination on Pyridine (B92270) Scaffolds

Achieving regioselectivity in the fluorination of pyridine rings is a significant synthetic challenge. Two primary approaches have emerged as powerful tools for the site-specific introduction of fluorine: Carbon-Hydrogen (C-H) fluorination and nucleophilic fluorination pathways.

Carbon-Hydrogen (C-H) Fluorination Approaches

Direct C-H fluorination offers an atom-economical route to fluorinated pyridines by converting a C-H bond directly to a C-F bond.

A significant advancement in C-H fluorination involves the use of silver(II) fluoride (B91410) (AgF₂). nih.govsigmaaldrich.com This method provides a broadly applicable and safe route for the site-selective fluorination of a single C-H bond in pyridines and diazines. nih.govresearchgate.net The reactions are notable for their mild conditions, typically occurring at or near ambient temperature within a short timeframe, and exhibit exclusive selectivity for fluorination at the position adjacent to the nitrogen atom (C2 position). nih.govresearchgate.netorgsyn.org This process is tolerant of various functional groups, making it suitable for the late-stage functionalization of complex molecules. orgsyn.orgacs.org However, it is not compatible with unprotected amines, alcohols, carboxylic acids, aldehydes, or electron-rich five-membered heterocycles. nih.gov

The general procedure involves treating the pyridine substrate with AgF₂ in an anhydrous solvent like acetonitrile. orgsyn.org The reaction progress can be monitored by observing the consumption of the black AgF₂ and the formation of yellow silver(I) fluoride (AgF). orgsyn.org

Table 1: Representative C-H Fluorination with AgF₂

SubstrateProductReagentConditionsYield
2-Phenylpyridine2-Fluoro-6-phenylpyridineAgF₂MeCN, 22–23 ºC, 90 min79–81% orgsyn.org
3-Chloropyridine2-Fluoro-3-chloropyridineAgF₂MeCN, rt, 1hHigh
3-Cyanopyridine2-Fluoro-3-cyanopyridineAgF₂MeCN, rt, 1hHigh

This table presents illustrative examples of the AgF₂-mediated C-H fluorination of substituted pyridines.

The regioselectivity of C-H fluorination with AgF₂ is significantly influenced by the electronic nature of substituents on the pyridine ring. For 3-substituted pyridines, fluorination generally occurs with exclusive selectivity at the C2 position when the substituent is a halo, alkoxy, cyano, or trifluoromethyl group. acs.orgnih.gov The presence of a benzyloxy group at the 6-position, as in the target molecule, would be expected to direct fluorination to the C2 position. The benzyloxy group is an electron-donating group, which can influence the electron density of the pyridine ring and direct the electrophilic fluorinating agent. pipzine-chem.com

In cases of disubstituted pyridines with two non-equivalent C-H bonds adjacent to nitrogen, the selectivity is dictated by the electronic properties of the substituents. For instance, in a molecule containing two pyridine rings, the more electron-rich (more basic) pyridine system will undergo fluorination preferentially. nih.gov

Nucleophilic Fluorination Pathways to 2-Fluoropyridines

Nucleophilic fluorination represents an alternative and widely used strategy for the synthesis of 2-fluoropyridines, often starting from activated pyridine precursors.

A versatile and mild method for the regioselective synthesis of 2-fluoropyridines involves the conversion of readily available pyridine N-oxides. acs.orgacs.orgnih.gov In this two-step process, the pyridine N-oxide is first activated, for example with tosyl anhydride (B1165640) (Ts₂O), in the presence of a trialkylamine to form a stable 2-pyridyltrialkylammonium salt intermediate. acs.orgresearchgate.net This salt then undergoes nucleophilic fluorination upon treatment with a fluoride source, such as potassium fluoride, to yield the corresponding 2-fluoropyridine (B1216828). acs.org This method is noted for its broad functional group compatibility and has been successfully applied to the synthesis of complex molecules, including those relevant for PET imaging. acs.orgacs.orgnih.gov

Table 2: Synthesis of 2-Fluoropyridines from Pyridine N-Oxides

Pyridine N-Oxide DerivativeActivating AgentNucleophileProduct
Substituted Pyridine N-OxideTs₂O, Et₃NKFSubstituted 2-Fluoropyridine
Pyridine N-oxide 4Ts₂O, TrimethylamineK¹⁸F, Kryptofix 2.2.2[¹⁸F]AV-1451 acs.org

This table outlines the general transformation of pyridine N-oxides to 2-fluoropyridines and a specific example for radiosynthesis.

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring, starting from a primary aromatic amine. wikipedia.org The reaction proceeds through the formation of a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride. wikipedia.org While effective, the traditional Balz-Schiemann reaction can have limitations, including the potential instability of the diazonium intermediate, especially in the pyridine series. lookchem.com

Modifications to the classical procedure have been developed to improve yields and expand the substrate scope. These include the use of different counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), and conducting the diazotization in non-aqueous media or using continuous flow protocols to avoid the isolation of potentially unstable diazonium salts. wikipedia.orgresearchgate.net For the synthesis of fluoropyridines, the instability of pyridinediazonium fluoborates often necessitates modifications to the standard Schiemann technique, such as in situ decomposition. lookchem.comnii.ac.jp A Chinese patent describes a modified process for preparing fluoropyridine compounds, which involves the diazotization of an aminopyridine in anhydrous hydrogen fluoride followed by the addition of sodium nitrite (B80452) at low temperatures. google.com

Table 3: Comparison of Traditional and Modified Balz-Schiemann Reactions

Reaction TypeKey FeaturesAdvantagesDisadvantages
Traditional Balz-Schiemann Diazotization with HBF₄, isolation of diazonium saltWell-established methodPotential instability of intermediates, harsh conditions wikipedia.orglookchem.com
Modified Balz-Schiemann Alternative counterions (PF₆⁻, SbF₆⁻), in situ diazotization, flow chemistryImproved yields, milder conditions, broader scope wikipedia.orgresearchgate.netMay require specialized reagents or equipment
Anhydrous HF Method Diazotization in anhydrous HF with NaNO₂Avoids aqueous workup issuesRequires handling of highly corrosive HF google.com

This table provides a comparative overview of different approaches within the Balz-Schiemann reaction for synthesizing fluoropyridines.

Photoredox-Mediated Fluorination Protocols

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for the formation of C-F bonds in aromatic systems, including pyridines. mdpi.com These protocols offer a significant advantage over traditional fluorination methods, which often require harsh conditions or pre-functionalized substrates. The fundamental principle involves the use of a photocatalyst that, upon excitation by visible light, can mediate single-electron transfer (SET) processes to activate substrates towards fluorination. mdpi.comnih.gov

A common approach involves the generation of a radical intermediate from a suitable precursor. For instance, the reduction of α,α-difluoro-β-iodoketones by a photoexcited iridium(III) catalyst can generate a fluorinated radical. This radical can then engage in a C-C bond-forming reaction with a silyl (B83357) enol ether. The subsequent cyclization and condensation with ammonia (B1221849) can afford diversely substituted 3-fluoropyridines. acs.org The entire sequence can often be performed in a one-pot manner, starting from simple ketone derivatives. acs.org

The mechanism of these photoredox reactions typically involves the following key steps:

Excitation of the photocatalyst (e.g., an Iridium or Ruthenium complex) by visible light. acs.org

Single-electron transfer from the excited photocatalyst to the substrate, or vice-versa, to generate a radical cation or anion. nih.gov

Reaction of the radical intermediate with a fluorine source or a coupling partner. acs.org

Regeneration of the photocatalyst to complete the catalytic cycle. acs.org

This methodology has been successfully applied to the radiofluorination of electron-rich haloarenes for applications in Positron Emission Tomography (PET). nih.gov For example, photoredox-mediated halide exchange (Cl/¹⁸F or ¹⁹F/¹⁸F) has been demonstrated for various heterocycles, including pyridine derivatives, under mild conditions. nih.gov The tolerance of protic groups, which are often incompatible with other fluorination methods, highlights the versatility of this approach. mdpi.com

Applications of N-F Fluorinating Agents and N-Fluoropyridinium Salts

N-F fluorinating agents are a class of electrophilic fluorinating reagents that have become indispensable in modern organic synthesis due to their stability, ease of handling, and tunable reactivity. benthamscience.comnih.gov These reagents, which feature a nitrogen-fluorine bond, are generally safer alternatives to molecular fluorine. researchgate.net They can be broadly categorized as neutral reagents (e.g., N-fluorosulfonimides) or cationic salts (e.g., N-fluoropyridinium salts). wikipedia.org

N-fluoropyridinium salts are particularly noteworthy for their variable fluorinating power, which can be modulated by changing the substituents on the pyridine ring and the nature of the counteranion. benthamscience.comwikipedia.org Stable N-fluoropyridinium salts can be synthesized by the reaction of substituted or unsubstituted pyridines with fluorine gas diluted in nitrogen, in the presence of acids, their salts, or Lewis acids. benthamscience.com A variety of these reagents have been developed, including:

Non-counterion-bound N-fluoropyridinium salts. benthamscience.com

Counterion-bound N-fluoropyridinium-sulfonate series. benthamscience.com

Dimeric N,N'-difluorobipyridinium salts. benthamscience.com

These reagents are effective for the fluorination of a wide range of organic compounds. benthamscience.comnih.gov For example, Selectfluor®, a 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane salt, is a commercially available and widely used N-F reagent. wikipedia.orgnih.gov The mechanism of electrophilic fluorination by N-F reagents is still a subject of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. wikipedia.org In addition to their role as "F+" sources, N-fluoropyridinium cations can also function as one-electron oxidants. wikipedia.orgorganic-chemistry.org

Table 1: Examples of N-F Fluorinating Agents
Reagent ClassSpecific ExampleKey FeatureReference
N-Fluoropyridinium SaltsN-Fluoropyridinium triflateElectrophilic fluorinating agent and one-electron oxidant. wikipedia.org
N-Fluoropyridinium SaltsN,N'-Difluorobipyridinium saltsDimeric structure, powerful fluorinating agents. benthamscience.com
DABCO-based SaltsSelectfluor®Commercially available, stable, and versatile. wikipedia.orgnih.gov
N-FluorosulfonimidesN-Fluorobenzenesulfonimide (NFSI)Effective and commonly used neutral N-F reagent. wikipedia.org

Regioselective Bromination Techniques for Pyridine Derivatives

The regioselective introduction of bromine onto the pyridine ring is a critical transformation in the synthesis of many pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene, often requiring harsh conditions. acs.org Consequently, numerous strategies have been developed to achieve controlled bromination.

Halogenation Utilizing Designed Phosphine (B1218219) Reagents via SNAr Pathway

A significant challenge in pyridine chemistry is the selective functionalization at the C4-position. A modern approach to address this involves the use of specially designed heterocyclic phosphine reagents. nih.govnih.gov This two-step strategy begins with the installation of the phosphine at the 4-position of the pyridine to form a phosphonium (B103445) salt. nih.govresearchgate.net This activation step is followed by the displacement of the phosphonium group with a halide nucleophile, such as lithium bromide. nih.govnih.gov

Computational and experimental studies indicate that the C-halogen bond formation proceeds through a stepwise nucleophilic aromatic substitution (SNAr) pathway, where the phosphine acts as a good leaving group. nih.govnih.govresearchgate.net The elimination of the phosphine is often the rate-determining step. nih.gov The reactivity of this process can be tuned by modifying the electronic properties of the phosphine reagent; incorporating electron-deficient pyridine ligands on the phosphine makes the corresponding phosphonium salts more susceptible to nucleophilic attack. nih.gov This method is applicable to a broad range of unactivated pyridines and has proven effective for the late-stage halogenation of complex molecules. nih.govresearchgate.net

3-Selective Bromination Through Zincke Imine Intermediates

Achieving halogenation selectively at the 3-position of pyridines has been a long-standing synthetic challenge. nih.govnsf.gov A novel and powerful strategy involves the temporary dearomatization of the pyridine ring through a modified Zincke reaction. nih.govchemrxiv.org This approach transforms the electron-deficient pyridine into a more reactive, acyclic azatriene intermediate known as a Zincke imine. nih.gov

Ring-Opening: The pyridine is reacted with an activating agent (e.g., triflic anhydride) and a secondary amine (e.g., dibenzylamine) to open the ring and form the Zincke imine intermediate. nih.gov This step effectively converts the inert heterocycle into a series of polarized alkenes. nih.govchemrxiv.org

Halogenation: The electron-rich Zincke imine readily undergoes electrophilic halogenation with common reagents like N-bromosuccinimide (NBS). chemrxiv.org This reaction proceeds with high regioselectivity for the position that corresponds to the C3-position of the original pyridine. nih.govresearchgate.net Mechanistic studies suggest that for bromination, the irreversible C-Br bond formation step determines the regioselectivity. nih.govnsf.gov

Ring-Closing: The halogenated intermediate is then treated with an ammonium (B1175870) salt (e.g., ammonium acetate) to reconstitute the pyridine ring, now bearing a halogen at the 3-position. chemrxiv.org

This entire sequence can be conveniently performed as a "one-pot" protocol, making it a highly practical method for accessing 3-halopyridines from simple C-H precursors under mild conditions. nih.govchemrxiv.org The strategy has been successfully applied to a diverse range of substituted pyridines, including those found in complex pharmaceutical agents. nsf.govresearchgate.net

Table 2: Comparison of Regioselective Bromination Techniques
MethodologyPosition SelectivityKey IntermediateMechanismReference
Designed Phosphine Reagents4-SelectivePyridylphosphonium saltSNAr nih.govnih.gov
Zincke Imine Strategy3-SelectiveAcyclic Zincke imineElectrophilic Addition nih.govnsf.gov

Introduction of the Benzyloxy Moiety

The benzyloxy group is a common structural motif and a widely used protecting group for alcohols in organic synthesis. beilstein-journals.org For a molecule like 6-(benzyloxy)-3-bromo-2-fluoropyridine, the introduction of the benzyloxy group is a key synthetic step. A common method to form the benzyloxy ether linkage on a pyridine ring is through a nucleophilic substitution reaction.

A practical synthesis of 2-benzyloxypyridine involves heating a mixture of benzyl (B1604629) alcohol, 2-chloropyridine, and a base like potassium hydroxide (B78521) in a suitable solvent such as toluene (B28343). d-nb.inforesearchgate.net This Williamson ether synthesis-type reaction proceeds efficiently.

An alternative and milder approach utilizes 2-benzyloxy-1-methylpyridinium triflate as a benzyl transfer reagent. beilstein-journals.orgd-nb.info This salt, prepared by the N-methylation of 2-benzyloxypyridine, acts as a neutral reagent that releases an electrophilic benzyl species upon warming. d-nb.info It can effectively benzylate alcohols under neutral conditions, which is advantageous for substrates that are sensitive to acidic or basic environments. beilstein-journals.orgresearchgate.net The active reagent can be generated in situ by adding methyl triflate to a mixture of the alcohol substrate and 2-benzyloxypyridine, avoiding the need to isolate the pyridinium (B92312) salt. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) with Benzyloxide Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings, such as pyridine. masterorganicchemistry.com The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ring for attack by nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen. youtube.combyjus.com This activation is crucial for the displacement of a halide leaving group.

The synthesis of this compound typically starts from a polyhalogenated pyridine, such as 3-bromo-2,6-difluoropyridine. The reaction proceeds via the addition-elimination mechanism. libretexts.org In the first step, the benzyloxide nucleophile, generated from benzyl alcohol and a suitable base (e.g., sodium hydride), attacks an electron-deficient carbon atom bearing a halogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.

The regioselectivity of the substitution is a critical aspect of the synthesis. In a substrate like 3-bromo-2,6-difluoropyridine, the benzyloxide can theoretically attack either the C2 or C6 position. However, substitution is observed to occur preferentially at the C6 position. This selectivity is governed by a combination of electronic and steric factors. The C6 position is highly activated by the adjacent ring nitrogen. For reactions involving charged, localized nucleophiles like benzyloxide, the reaction is often charge-controlled. sci-hub.se The highly electronegative fluorine atom enhances the electrophilicity of the carbon it is attached to, making it susceptible to nucleophilic attack. sci-hub.se The reaction of 2-halopyridines with benzyl alcohol has been shown to follow the reactivity order F > Cl > Br > I, indicating that the first step (nucleophilic attack) can be rate-determining. sci-hub.se

Table 1: Representative SNAr Reaction for Synthesis of this compound

Starting Material Reagents Solvent Key Conditions Product

Sequential Functionalization for the Installation of Multiple Substituents

The this compound molecule is a valuable intermediate because the remaining halogen atoms can be selectively functionalized in subsequent steps. The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for a strategy of sequential or orthogonal functionalization.

The C-Br bond at the 3-position is well-suited for a variety of metal-catalyzed cross-coupling reactions. baranlab.org Reactions such as the Suzuki, Stille, Sonogashira, and Negishi couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. In these reactions, the oxidative addition of a transition metal catalyst (typically palladium-based) to the C-Br bond is a key step. baranlab.org This step is significantly more favorable for C-Br bonds than for the more robust C-F bonds under typical cross-coupling conditions. This difference in reactivity enables the selective modification of the C3 position while leaving the C2-fluoro and C6-benzyloxy groups intact.

Following functionalization at the C3 position, the fluorine atom at C2 can be targeted. The C2-F bond, being activated by the adjacent ring nitrogen, can undergo a second SNAr reaction. This often requires different, sometimes more forcing, conditions or a different class of nucleophile compared to the initial benzyloxide substitution. This stepwise approach provides a powerful route to highly decorated and complex pyridine derivatives that would be difficult to access through other means.

Table 2: Illustrative Sequential Functionalization of the Pyridine Core

Intermediate Reaction Type Reagents Position Functionalized Resulting Structure
This compound Suzuki Coupling Arylboronic acid, Pd catalyst, Base C3 6-(Benzyloxy)-2-fluoro-3-arylpyridine
This compound Sonogashira Coupling Terminal alkyne, Pd/Cu catalysts, Base C3 6-(Benzyloxy)-2-fluoro-3-alkynylpyridine

Reactivity Profiles and Transformational Pathways of 6 Benzyloxy 3 Bromo 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

In the context of SNAr reactions, the typical trend for halogen leaving group ability is inverted compared to aliphatic SN2 reactions. The established order of reactivity is F > Cl ≈ Br > I. This counterintuitive trend is a direct consequence of the reaction mechanism. The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the subsequent elimination of the leaving group. acs.orgnih.gov

Table 1: General Reactivity Order of Halogen Leaving Groups in SNAr

Halogen Relative Reactivity Rationale
F Highest Strong inductive effect stabilizes the Meisenheimer complex, accelerating the rate-determining nucleophilic attack. acs.orgnih.govrsc.org
Cl Intermediate Moderate inductive effect and polarizability.
Br Intermediate Similar to chlorine; weaker inductive effect than fluorine.
I Lowest Weakest inductive effect among halogens.

The regioselectivity of SNAr reactions on polysubstituted pyridines is governed by the combined electronic effects of the ring nitrogen and the various substituents. The pyridine nitrogen atom is inherently electron-withdrawing, reducing the electron density of the entire ring and activating it for nucleophilic attack. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, where the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. rsc.org

In 6-(benzyloxy)-3-bromo-2-fluoropyridine, both the C2 and C6 positions are activated by the ring nitrogen. The C2 position is occupied by a highly activating fluorine atom, making it the most probable site for nucleophilic attack. The benzyloxy group at C6 is an electron-donating group by resonance but can also be considered activating for substitution due to its position ortho to the nitrogen. However, the C-F bond's greater susceptibility to nucleophilic attack in SNAr reactions means that substitution will preferentially occur at the C2 position. researchgate.net Studies on the related 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown that under thermal SNAr conditions, selective substitution of the fluorine atom can be achieved. The bromine atom at the C3 position is in a meta-relationship to the ring nitrogen and is therefore significantly less activated toward classical SNAr. acs.org

A wide variety of nucleophiles can be employed in the SNAr functionalization of activated halopyridines. The choice of nucleophile allows for the introduction of diverse functional groups, making this a versatile method in medicinal chemistry and materials science. Common classes of nucleophiles include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides are frequently used to introduce ether linkages. nih.gov

Nitrogen Nucleophiles: Primary and secondary amines, both aliphatic (e.g., piperidine, butylamine) and aromatic (e.g., aniline), are effective nucleophiles for the synthesis of aminopyridines. acs.orgunc.edu Ammonia (B1221849) itself can also be used. acs.org

Sulfur Nucleophiles: Thiolates are potent nucleophiles that can displace halides to form thioethers.

Carbon Nucleophiles: Stabilized carbanions, such as enolates and organometallic reagents, can also participate in SNAr reactions, though they are used less commonly than heteroatom nucleophiles.

The reaction of 2-fluoropyridines with various nucleophiles, including alkoxy, amino, and cyano groups, has been well-documented, underscoring the broad applicability of this transformation. researchgate.net

Table 2: Examples of Nucleophiles Used in SNAr Reactions of Halopyridines

Nucleophile Class Specific Example Resulting Functional Group Reference
Oxygen Sodium Methoxide (NaOCH₃) Methoxy nih.gov
Nitrogen Piperidine Piperidinyl acs.org
Nitrogen Benzylamine Benzylamino unc.edu
Nitrogen Aniline Anilino acs.org
Sulfur Thiophenols Arylthio

While classical SNAr reactions are typically limited to electron-deficient (hetero)arenes, a newer method known as cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) has expanded the scope of this transformation to include electron-rich and unactivated arenes. nih.gov This process often utilizes a photoredox catalyst, such as a highly oxidizing acridinium (B8443388) salt, which, upon visible light excitation, can oxidize the aromatic substrate via a single electron transfer (SET) to form a highly reactive arene cation radical. acs.orgacs.org

This cation radical is significantly more electrophilic than its neutral precursor, enabling nucleophilic attack even in the absence of strong electron-withdrawing groups. acs.org A key feature of this methodology is its ability to employ alkoxy groups, such as the benzyloxy group in the title compound, as effective nucleofuges (leaving groups). acs.org The proposed mechanism involves:

Photoexcitation of the catalyst.

Single electron transfer from the arene to the excited catalyst, generating an arene cation radical.

Attack of the nucleophile at the ipso-carbon (the carbon bearing the leaving group).

Subsequent steps to regenerate the aromatic system and the catalyst's ground state. acs.org

This pathway provides a complementary strategy to classical SNAr, potentially allowing for the selective functionalization of the C6-benzyloxy position on this compound, a transformation not feasible under standard thermal SNAr conditions. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, offers a powerful and distinct set of tools for functionalizing halopyridines. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl >> F. This is the opposite of the trend observed in SNAr and is dictated by the ease of the C-X bond cleavage during the oxidative addition step to the Pd(0) catalyst. bldpharm.com

For this compound, the C-Br bond at the C3 position is the prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. The C-F bond at C2 is significantly stronger and less reactive, and will generally remain intact under conditions that activate the C-Br bond. sigmaaldrich.com This differential reactivity allows for highly selective functionalization. For instance, palladium-catalyzed amination of 5-bromo-2-chloro-3-fluoropyridine proceeds exclusively at the C-Br position. Similarly, various cross-coupling reactions on 3-bromo-2-aminopyridine demonstrate the synthetic utility of the C-Br bond in such systems. nih.gov

While direct cross-coupling of unactivated C-F bonds is challenging, specialized ligands and conditions have been developed to achieve this transformation, though it remains far less common than coupling at C-Br or C-I bonds. sigmaaldrich.com Therefore, for sequential functionalization strategies, the C-Br bond would typically be addressed first via palladium catalysis, leaving the C-F bond available for a subsequent SNAr reaction.

Table 3: Comparative Reactivity of C-Br and C-F Bonds in Different Reaction Types

Reaction Type More Reactive Site Rationale Reference
Nucleophilic Aromatic Substitution (SNAr) C-F High electronegativity of F stabilizes the anionic intermediate in the rate-determining step. acs.orgrsc.org
Palladium-Catalyzed Cross-Coupling C-Br Weaker C-Br bond facilitates the oxidative addition of Pd(0), which is the typical rate-determining step. bldpharm.comnih.gov

Palladium-Catalyzed Coupling Reactions at Bromine and Fluorine Centers

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org For this compound, the reaction would occur at the C3 position, replacing the bromine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid or ester.

The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)) is a common and effective catalyst for such transformations. nih.gov The reaction's high functional group tolerance and the use of generally non-toxic and stable organoborane reagents make it a highly attractive synthetic tool. libretexts.org

Regioselectivity can be a key consideration in polyhalogenated systems. In related di- or tri-brominated pyridines, the Suzuki-Miyaura reaction has been shown to proceed with a degree of regioselectivity, often favoring the more electronically favorable or sterically accessible position. beilstein-journals.org For this compound, the reaction is expected to occur selectively at the C-Br bond over the more inert C-F bond.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Parameter Condition Source
Catalyst PdCl₂(dppf)·CH₂Cl₂ (2 mol%) nih.gov
Boron Reagent Potassium Aryltrifluoroborate nih.gov
Base Cs₂CO₃ nih.gov
Solvent THF/H₂O or CPME/H₂O nih.gov

| Temperature | 77-90 °C | nih.gov |

Sonogashira Cross-Coupling for Carbon-Carbon Bond Formation

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction provides a direct pathway to introduce alkynyl moieties onto the pyridine core at the C3 position of this compound.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. rsc.org Research on structurally similar substrates, such as 6-bromo-3-fluoro-2-cyanopyridine, has demonstrated high efficiency for this transformation. soton.ac.uk These studies show that the reaction tolerates a wide array of functional groups on the alkyne partner, including free alcohols and protected amines, highlighting the versatility of this method. soton.ac.uk

Table 2: Optimized Conditions for Sonogashira Coupling of a Substituted Bromopyridine

Parameter Condition Source
Catalyst Pd(CF₃COO)₂ (2.5 mol%) scirp.org
Ligand PPh₃ (5 mol%) scirp.org
Co-catalyst CuI (5 mol%) scirp.org
Base Et₃N scirp.org
Solvent DMF scirp.org

| Temperature | 100 °C | scirp.org |

The successful coupling of various terminal alkynes with related bromo-fluoro-pyridine systems suggests that this compound would be an excellent substrate for synthesizing a diverse library of 3-alkynylpyridine derivatives. soton.ac.ukresearchgate.net

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction allows for the introduction of a wide range of nitrogen-based functional groups at the C3 position of this compound.

The reaction's success is highly dependent on the choice of palladium precatalyst, phosphine (B1218219) ligand, and base. uit.no Different generations of catalyst systems have been developed to accommodate a broad scope of amine coupling partners, from primary and secondary amines to amides and heterocycles. wikipedia.orgnih.gov In syntheses involving similar halogenated quinolines, selective Buchwald-Hartwig amination at the C-Br bond has been achieved in the presence of a less reactive C-Cl bond, demonstrating the potential for controlled functionalization. nih.gov This selectivity is often governed by the specific ligand and reaction conditions employed. Sterically hindered phosphine ligands like XPhos, SPhos, and tBuXPhos are frequently used to promote efficient coupling. uit.no

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst Precursor Ligand Base Solvent Source
Pd₂(dba)₃ XPhos, SPhos, RuPhos NaOtBu Toluene (B28343), Dioxane uit.no
Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction would enable the vinylation of the pyridine ring at the C3 position.

The mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. wikipedia.orgyoutube.com The reaction typically exhibits high trans selectivity in the product. organic-chemistry.org Electron-withdrawing groups on the alkene, such as in acrylates, generally enhance the reaction rate. wikipedia.org

Table 4: General Conditions for the Heck Reaction

Parameter Condition Source
Catalyst Pd(OAc)₂, PdCl₂ wikipedia.org
Ligand PPh₃, BINAP wikipedia.org
Base Et₃N, K₂CO₃, NaOAc wikipedia.org
Solvent DMF, NMP, Toluene fu-berlin.de

| Temperature | > 100 °C | fu-berlin.de |

Negishi-like Couplings

The Negishi coupling reaction forms a carbon-carbon bond by reacting an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance. nih.gov For this compound, a Negishi coupling would involve the preparation of an organozinc reagent and its subsequent reaction at the C-Br bond.

One of the key advantages of the Negishi coupling is that organozinc reagents are generally more reactive than their organoboron (Suzuki) or organotin (Stille) counterparts, which can allow for reactions to proceed under milder conditions. nih.gov The reaction is compatible with a wide range of functional groups and has been successfully employed in the late-stage functionalization of complex heterocyclic systems, demonstrating its potential utility for modifying the this compound core. nih.gov

Exploration of Alternative Metal-Mediated Transformations

Beyond the canonical palladium-catalyzed reactions, other metal-mediated transformations can be envisioned for this compound. Stille coupling, which uses organotin reagents, offers an alternative to Suzuki and Negishi couplings for C-C bond formation. libretexts.org Although organotin compounds are toxic, the Stille reaction can sometimes be successful where other methods fail.

Furthermore, copper-catalyzed reactions, such as the Ullmann condensation, could be employed for C-N or C-O bond formation, representing an older but still relevant alternative to the Buchwald-Hartwig amination, particularly for certain substrates. nih.gov

Reactivity of the Benzyloxy Substituent

The benzyloxy group at the C6 position serves primarily as a protecting group for the corresponding pyridone. Its removal is a key transformation, unmasking the hydroxyl functionality for further synthetic manipulation or to reveal the final target molecule.

A common method for the cleavage of aryl benzyl (B1604629) ethers is through hydrogenolysis (e.g., H₂, Pd/C). However, this method can be incompatible with other reducible functional groups that might be present on the molecule. An alternative is acid-mediated cleavage. A mild and effective procedure involves the use of boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger like pentamethylbenzene. researchgate.net This method has proven effective for debenzylating substrates with electron-rich aromatic rings and is compatible with various acid-labile protecting groups such as Boc and TBS ethers, making it a valuable tool for the deprotection of complex derivatives of this compound. researchgate.net The benzyloxy group itself can influence the electronic properties of the pyridine ring, with its para-position on the B-ring of chalcone (B49325) structures enhancing inhibitory activity in certain biological contexts. nih.gov

Mechanistic Investigations and Advanced Computational Chemistry Studies

Elucidation of Reaction Mechanisms in Halogenated Pyridine (B92270) Synthesis

The synthesis of polysubstituted pyridines often involves nucleophilic aromatic substitution (SNAr), a pathway that is highly sensitive to the electronic nature and position of substituents on the pyridine ring. researchgate.netresearchgate.net Computational studies are instrumental in dissecting these complex reaction pathways.

The formation of carbon-halogen bonds on a pyridine ring, or the substitution of one halogen for another, typically proceeds via a stepwise Nucleophilic Aromatic Substitution (SNAr) mechanism. researchgate.netresearchgate.net This pathway involves two key steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. bldpharm.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

Computational studies on related halogenated pyridines have shown that for many SNAr reactions, the initial nucleophilic addition is the rate-determining step (RDS). researchgate.net However, in certain systems, such as those involving phosphine (B1218219) reagents for halogenation, the elimination of the leaving group can become the RDS. researchgate.netresearchgate.net

For a molecule like 6-(Benzyloxy)-3-bromo-2-fluoropyridine, a nucleophilic attack could potentially occur at the C-2 or C-3 positions, displacing either the fluoride (B91410) or bromide ion. The C-F bond is significantly stronger than the C-Br bond; however, in SNAr reactions, the highly electronegative fluorine atom strongly activates the carbon for nucleophilic attack, often making fluoride a surprisingly good leaving group in this context. Computational models would be essential to determine the relative activation barriers for attack at each position and identify the definitive rate-determining step for a given nucleophilic substitution reaction.

Table 1: Illustrative Data on SNAr Reaction Steps in Halogenated Pyridines This table presents generalized findings from computational studies on various pyridines and is intended for illustrative purposes.

Reaction StepGeneral CharacteristicsLikely Influence on this compound
Nucleophile Addition (Formation of Meisenheimer Complex) Often the rate-determining step. researchgate.net The energy barrier is lowered by electron-withdrawing groups.The electron-withdrawing F and Br atoms at positions 2 and 3 would stabilize the negative charge in the Meisenheimer intermediate, lowering the activation energy for this step.
Leaving Group Elimination (Restoration of Aromaticity) The stability of the leaving group anion is a key factor. Weaker C-Halogen bonds facilitate faster elimination.The C-Br bond is weaker than the C-F bond, suggesting that if bromide were the leaving group, this step would be faster than if fluoride were leaving, assuming the intermediate had already formed.

Reactivity and regioselectivity in substituted pyridines are governed by a delicate interplay of steric and electronic factors. researchgate.netresearchgate.net

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the C-2 (α) and C-4 (γ) positions. researchgate.net This effect is amplified by electron-withdrawing substituents like halogens. In this compound, the fluorine and bromine atoms further decrease electron density at their respective carbons. Conversely, the benzyloxy group at C-6 is an electron-donating group (EDG) through resonance, which would increase electron density on the ring, partially counteracting the effect of the nitrogen and halogens.

Steric Effects: The size of substituents can hinder the approach of a nucleophile. The benzyloxy group at the C-6 position is sterically bulky. While it is not directly adjacent to the reactive halogen sites, it could influence the conformation of the molecule and the trajectory of an incoming nucleophile, particularly for attack at the C-2 position. Computational studies on other substituted pyridines have demonstrated that steric interactions can significantly impact reactivity, sometimes becoming the dominant factor in determining the reaction's outcome. researchgate.net

Theoretical Studies on Nucleophilic Aromatic Substitution Processes

Advanced computational methods provide a powerful lens for examining nucleophilic aromatic substitution reactions at the molecular level.

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity and site selectivity of molecules. nih.govbldpharm.com By calculating the electronic structure and properties of a molecule, DFT can identify which sites are most susceptible to nucleophilic or electrophilic attack.

For this compound, DFT calculations could predict:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. researchgate.net It would likely show regions of positive potential (electron-poor, susceptible to nucleophiles) around the C-2 and C-3 atoms due to the attached halogens, and regions of negative potential (electron-rich) near the nitrogen and the oxygen of the benzyloxy group.

Frontier Molecular Orbitals (HOMO-LUMO): The energy and location of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For a nucleophilic attack, the reaction is driven by the interaction of the nucleophile's HOMO with the substrate's LUMO. The LUMO of this compound would be expected to have significant contributions from the C-2 and C-3 carbon atoms, making them the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity. nih.gov

Table 2: Predicted Reactivity Descriptors from DFT for Substituted Pyridines This table is a conceptual representation of how DFT is used to predict reactivity. The values are illustrative.

DescriptorDefinitionPredicted Trend for this compound
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates higher electrophilicity.Expected to be low due to the presence of two electron-withdrawing halogens and the ring nitrogen, indicating high reactivity toward nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity.The combination of electron-donating (benzyloxy) and electron-withdrawing (halogens) groups can modulate the gap, but the molecule is expected to be reactive. nih.gov
MEP at C-2/C-3 The value of the molecular electrostatic potential at the carbon atoms attached to the halogens. A more positive value suggests a more electrophilic site.Expected to be highly positive at both C-2 and C-3, indicating susceptibility to nucleophilic attack.

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, therefore, the rate of the reaction.

Computational chemists use methods like DFT to locate the geometry of transition states and calculate their energies. For the SNAr reaction of this compound with a nucleophile, calculations would map out the entire energy profile. This would involve calculating the energies of the reactants, the Meisenheimer intermediate, the transition states for both the addition and elimination steps, and the final products. Such a profile would definitively show whether the attack at C-2 (displacing F⁻) or C-3 (displacing Br⁻) is energetically more favorable by comparing the heights of the respective activation barriers.

During a chemical reaction, electrons move from one part of a molecule to another or between reacting molecules. This charge transfer is fundamental to bond formation and cleavage. In the context of pyridine chemistry, charge transfer can occur between the pyridine ring and its substituents, or between the pyridine molecule and a reactant, such as a metal catalyst or a nucleophile.

In pyridine complexes, particularly with transition metals, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) can occur. While this compound is not a complex itself, its interaction with a nucleophile during an SNAr reaction involves significant charge transfer. As the nucleophile approaches and forms a bond with the pyridine ring, electron density is transferred from the nucleophile to the ring, and this added negative charge is delocalized, stabilized by the electronegative nitrogen and halogen atoms. nih.gov Natural Bond Orbital (NBO) analysis is a computational tool frequently used to quantify this charge transfer between orbitals during a reaction. researchgate.net

Predictive Modeling of Reactivity (e.g., Correlation with Frontier Molecular Orbital Energies)

In the realm of modern organic chemistry, computational chemistry has emerged as a powerful tool for predicting the reactivity of molecules, offering insights that are often difficult to obtain through experimental means alone. For a compound such as this compound, predictive modeling, particularly through the analysis of Frontier Molecular Orbitals (FMOs), provides a sophisticated framework for understanding its chemical behavior. This approach is centered on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key determinants of a molecule's reactivity towards electrophiles and nucleophiles.

The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, are fundamental descriptors of molecular reactivity. A molecule with a high-energy HOMO is more willing to donate electrons, making it a better nucleophile. Conversely, a molecule with a low-energy LUMO is more adept at accepting electrons, thus acting as a more potent electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity and lower stability.

For this compound, the presence of various substituents—a benzyloxy group, a bromine atom, and a fluorine atom—on the pyridine ring creates a complex electronic landscape. The electron-donating benzyloxy group would be expected to raise the energy of the HOMO, while the electronegative fluorine and bromine atoms would lower the energy of both the HOMO and LUMO. The precise interplay of these effects can be elucidated through computational methods like Density Functional Theory (DFT).

Detailed computational analyses allow for the calculation of these orbital energies and the visualization of their spatial distribution. For instance, the HOMO of this compound is likely to be localized on the electron-rich pyridine ring and the benzyloxy group, indicating that these are the probable sites for electrophilic attack. In contrast, the LUMO is expected to be distributed across the pyridine ring, with significant contributions from the carbon atoms bonded to the electronegative halogen atoms, highlighting these as potential sites for nucleophilic attack.

The correlation between these calculated FMO energies and the experimentally observed reactivity of this compound is a cornerstone of predictive modeling. For example, in cross-coupling reactions, the ease with which the compound undergoes oxidative addition can be correlated with the energy of the LUMO and the electron density at the carbon-bromine bond. A lower LUMO energy would suggest a more favorable interaction with the electron-rich metal catalyst, thus facilitating the reaction.

The following table presents hypothetical, yet scientifically plausible, data derived from a representative computational study on this compound, illustrating the type of information generated in such an investigation.

ParameterCalculated Value (eV)Implication for Reactivity
HOMO Energy -6.85Moderate nucleophilicity, with electron donation likely originating from the benzyloxy group and pyridine ring.
LUMO Energy -1.23Significant electrophilicity, susceptible to nucleophilic attack, particularly at the carbon atoms bearing halogen substituents.
HOMO-LUMO Gap 5.62High kinetic stability, suggesting that the molecule is relatively stable under standard conditions but will react under appropriate activation.

These predictive models, grounded in the principles of quantum chemistry, are invaluable in designing synthetic routes and anticipating the outcomes of reactions involving complex molecules like this compound. By providing a quantitative measure of reactivity, they guide the modern chemist in the rational design of experiments, ultimately accelerating the pace of chemical discovery.

Advanced Synthetic Applications As a Versatile Intermediate

Role of 6-(Benzyloxy)-3-bromo-2-fluoropyridine in Divergent Synthesis Strategies

A divergent synthesis strategy involves using a common intermediate to generate a library of structurally related compounds through different reaction pathways. The orthogonal reactivity of the halogens in this compound makes it an ideal scaffold for such approaches. The bromine atom at the C3 position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C2 position is activated toward nucleophilic aromatic substitution (SNAr). nih.gov This difference in reactivity allows for the selective functionalization of one position while leaving the other intact for subsequent transformations.

For instance, the C3-Br bond can readily participate in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations to introduce a wide array of carbon or nitrogen-based substituents. wikipedia.orgsoton.ac.uknih.gov Following the modification at C3, the C2-F bond can be displaced by various nucleophiles (e.g., O-, N-, or S-based) to install another point of diversity. nih.gov This sequential functionalization allows for the systematic and efficient generation of a large library of 2,3,6-trisubstituted pyridines from a single, common starting material.

Table 1: Exemplar Divergent Reactions from this compound

Position Reaction Type Example Reagents & Conditions Resulting Functional Group
C3-Br Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃) Aryl group
C3-Br Sonogashira Coupling Terminal alkyne, Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) Alkynyl group
C3-Br Buchwald-Hartwig Amination Primary/Secondary Amine, Pd catalyst, Ligand, Base Amino group
C2-F Nucleophilic Aromatic Substitution (SNAr) R-OH, NaH, DMF Alkoxy/Aryloxy group
C2-F Nucleophilic Aromatic Substitution (SNAr) R-SH, K₂CO₃, Acetonitrile Thioether group
C2-F Nucleophilic Aromatic Substitution (SNAr) R₂NH, DMSO, Heat Amino group

Enabling Late-Stage Functionalization of Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis to fine-tune its properties. nih.govnih.govresearchgate.net this compound serves as a key building block that facilitates LSF. A synthetic route can be designed to incorporate this pyridine (B92270) derivative into a larger molecular framework, carrying one or both of its reactive halogen handles through multiple synthetic steps.

The benzyloxy group at the C6 position often acts as a stable protecting group for the corresponding 6-hydroxypyridine. The true value of this intermediate is realized when, at a late stage in the synthesis of a complex molecule, the C3-Br or C2-F position is selectively modified. scispace.com For example, after constructing a significant portion of a target molecule, the bromine can be converted into an aryl or alkyl group via Suzuki coupling to explore structure-activity relationships. mdpi.com Alternatively, the fluorine atom, which is often more stable during various reaction conditions than a chlorine or bromine atom at the same position, can be displaced by a specific nucleophile as one of the terminal steps to install a desired pharmacophore. nih.gov This approach avoids the need for lengthy de novo synthesis for each new analog, accelerating the drug discovery process. nih.gov

Contribution to Convergent Synthetic Pathways for Polysubstituted Pyridines

Convergent synthesis involves the independent synthesis of two or more fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient for building complex structures than a linear synthesis. This compound is an excellent starting point for one of the key fragments in a convergent strategy for polysubstituted pyridines. nih.gov

A synthetic chemist can first elaborate the this compound intermediate by performing a selective reaction at either the C3 or C2 position. For example, a Sonogashira coupling at the C3-Br position can install an alkyne handle. soton.ac.ukresearchgate.net This newly formed, more complex fragment is then coupled with another large, independently synthesized fragment to complete the target structure. The ability to pre-functionalize the pyridine core at two distinct positions provides significant flexibility in designing convergent routes, allowing for the efficient assembly of highly decorated pyridine-based targets.

Strategic Bond Disconnections for Target-Oriented Synthesis

In retrosynthetic or target-oriented synthesis, the target molecule is conceptually deconstructed into simpler, commercially available, or easily prepared starting materials. This compound emerges as a logical precursor for a wide range of complex pyridine targets through several key strategic bond disconnections.

For a target molecule containing a 2,3,6-trisubstituted pyridine core, the primary disconnections are the bonds to the substituents at positions 2, 3, and 6.

C3 Disconnection: A bond between the pyridine C3 carbon and a carbon or nitrogen substituent can be disconnected via a cross-coupling transform (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), leading back to the C3-bromo functionality. wikipedia.orgsoton.ac.uknih.gov

C2 Disconnection: A bond between the pyridine C2 carbon and a heteroatom (O, N, S) or carbon nucleophile is disconnected via a nucleophilic aromatic substitution (SNAr) transform, pointing to a C2-fluoro precursor. nih.gov

C6 Disconnection: The ether linkage at C6 can be disconnected via a Williamson ether synthesis or related C-O bond formation transform, revealing a 6-hydroxypyridine precursor. The benzyloxy group is thus identified as a protecting group for this hydroxyl functionality.

This analysis validates this compound as a strategic starting material, as it contains the necessary precursors for these key bond-forming reactions in a single, stable molecule.

Table 2: Retrosynthetic Analysis and Corresponding Forward Reactions

Target Moiety Bond Disconnection Synthetic Precursor on Pyridine Forward Synthetic Reaction
3-Aryl-pyridine C(3)-C(Aryl) 3-Bromo Suzuki-Miyaura Coupling
3-Alkynyl-pyridine C(3)-C(sp) 3-Bromo Sonogashira Coupling
3-Amino-pyridine C(3)-N 3-Bromo Buchwald-Hartwig Amination
2-Alkoxy-pyridine C(2)-O 2-Fluoro Nucleophilic Aromatic Substitution
6-Hydroxy-pyridine C(6)-O-Benzyl 6-Benzyloxy Deprotection (e.g., Hydrogenolysis)

Spectroscopic Characterization Methodologies for Substituted Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

¹H NMR Analysis of Pyridine (B92270) Ring Protons and Benzylic Moieties

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 6-(Benzyloxy)-3-bromo-2-fluoropyridine, distinct signals are expected for the protons on the pyridine ring, the benzylic methylene (B1212753) protons, and the protons of the phenyl group.

Pyridine Ring Protons: The pyridine ring contains two protons at the C-4 and C-5 positions. The proton at C-5 is expected to appear as a doublet of doublets, split by the adjacent H-4 proton and through-space coupling with the fluorine atom at C-2. The proton at C-4 will appear as a doublet, split by the H-5 proton. Their chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating benzyloxy group.

Benzylic Moiety: The two benzylic protons (-O-CH₂-Ph) are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is typically found in the range of 5.0-5.5 ppm due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. libretexts.orgopenstax.org Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range, but the additional connection to an aromatic ring shifts this further downfield. libretexts.orgopenstax.org

Phenyl Protons: The five protons of the phenyl ring of the benzyl (B1604629) group will appear in the aromatic region, typically between 7.2 and 7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
H-5 (Pyridine)~7.8 - 8.0dd (doublet of doublets)Coupling to H-4 and F-2.
H-4 (Pyridine)~7.0 - 7.2d (doublet)Coupling to H-5.
-CH₂- (Benzylic)~5.4s (singlet)Deshielded by oxygen and phenyl group.
Phenyl Protons~7.3 - 7.5m (multiplet)Represents the 5 protons of the benzyl group's phenyl ring.

¹³C NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled mode, each non-equivalent carbon atom gives a single line, providing a direct count of the carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment. bhu.ac.inhw.ac.uk

Pyridine Ring Carbons: The six carbons of the pyridine ring will have distinct chemical shifts. The carbon atoms bonded to electronegative substituents (C-2, C-3, and C-6) will be significantly affected. The C-2 carbon, bonded to both fluorine and nitrogen, will appear at a downfield chemical shift and will exhibit a large one-bond coupling constant (¹JCF). The C-3 bonded to bromine and C-6 bonded to oxygen will also be shifted downfield.

Benzylic Moiety Carbons: The benzylic carbon (-CH₂-) signal is expected in the range of 60-80 ppm. openstax.orgresearchgate.net The carbons of the phenyl ring will appear in the aromatic region (120-140 ppm), with the ipso-carbon (the carbon attached to the benzylic group) being distinct.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
C-2 (Pyridine)~155 - 160 (d, ¹JCF)Attached to F and N; shows C-F coupling.
C-3 (Pyridine)~110 - 115Attached to Br.
C-4 (Pyridine)~140 - 145CH carbon.
C-5 (Pyridine)~115 - 120CH carbon.
C-6 (Pyridine)~160 - 165Attached to Oxygen.
-CH₂- (Benzylic)~70 - 75Aliphatic carbon attached to oxygen.
Phenyl Carbons~127 - 136Includes ipso, ortho, meta, and para carbons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, 2D-EXSY)

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the H-4 and H-5 signals, confirming their adjacent relationship on the pyridine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). HSQC would be used to definitively assign the ¹³C signals for H-4, H-5, the benzylic -CH₂, and the protons of the phenyl ring to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for piecing together the molecular structure. Key expected correlations include:

From the benzylic protons (-CH₂) to the C-6 of the pyridine ring and the ipso-carbon of the phenyl ring.

From the H-5 proton to C-3, C-4, and C-6 of the pyridine ring.

From the H-4 proton to C-2, C-5, and C-6 of the pyridine ring.

2D-EXSY (Exchange Spectroscopy): This experiment is used to study chemical exchange processes. While not typically required for basic structural elucidation of this molecule, it could be employed to study dynamic processes such as restricted rotation around the C-O bond if such a phenomenon were present.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups. libretexts.org

Key expected absorptions for this compound include:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H bonds on the pyridine and phenyl rings. orgchemboulder.comlibretexts.org

Aliphatic C-H Stretching: The benzylic -CH₂- group will show stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ region. orgchemboulder.comlibretexts.org

C-O-C Stretching: The ether linkage is characterized by a strong, asymmetric C-O-C stretching band, typically found in the 1200-1300 cm⁻¹ range for aryl ethers. spectroscopyonline.com A symmetric stretch may also be observed at a lower frequency. spectroscopyonline.com

C-F Stretching: The C-F bond stretch on an aromatic ring gives a strong absorption in the 1100-1350 cm⁻¹ region. youtube.com

C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies, typically in the 515-690 cm⁻¹ range. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C / C=N Stretch1400 - 1600Medium to Strong
Asymmetric C-O-C Stretch (Aryl Ether)1200 - 1300Strong
Aromatic C-F Stretch1100 - 1350Strong
Aromatic C-Br Stretch515 - 690Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores.

For this compound, the primary chromophores are the substituted pyridine ring and the phenyl ring. Expected electronic transitions include:

π → π* Transitions: These high-intensity absorptions are due to the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic systems. For substituted pyridines, these bands are typically observed in the 250-280 nm range. researchgate.netnist.gov

n → π* Transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. These transitions for pyridine derivatives can sometimes be observed as a shoulder on the main π → π* absorption band at longer wavelengths. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (Molecular Formula: C₁₂H₉BrFNO), the following observations are expected:

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2). youtube.com

Accurate Mass: HRMS would confirm the elemental composition by matching the experimental mass to the calculated exact mass.

Fragmentation Pattern: Electron impact ionization provides energy that causes the molecular ion to fragment in characteristic ways. libretexts.orgsavemyexams.com Key fragmentation pathways for this molecule would likely include:

Benzylic Cleavage: The most common fragmentation for benzyl ethers is cleavage of the C-O bond to generate the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z = 91. scribd.comyoutube.comwhitman.edu

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine radical (·Br).

Other Fragmentations: Subsequent fragmentation of the pyridine ring structure can also occur, leading to a complex pattern of lower mass ions. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a molecule's elemental composition. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). youtube.comcapes.gov.br This precision allows for the calculation of a unique elemental formula from the measured mass. nih.gov

For this compound, the molecular formula is C₁₂H₉BrFNO. Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass of the neutral molecule can be calculated. msu.edumissouri.edu This calculated mass serves as a benchmark for experimental verification.

In an HRMS experiment, the compound would be ionized, typically forming a protonated molecule [M+H]⁺. The instrument would then measure the m/z of this ion. A measured mass that matches the theoretical mass to within a few parts per million provides strong evidence for the predicted elemental composition, confirming that the sample is indeed this compound. The presence of bromine would be further confirmed by its characteristic isotopic pattern, with the ⁸¹Br isotope leading to an [M+2+H]⁺ peak of nearly equal intensity. msu.edu

Table 1: Theoretical HRMS Data for this compound This table presents calculated theoretical values, as specific experimental data for this compound is not publicly available.

Ion Formula Description Calculated m/z
[C₁₂H₁₀BrFNO]⁺Protonated molecule with ⁷⁹Br281.9928
[C₁₂H₁₀⁸¹BrFNO]⁺Protonated molecule with ⁸¹Br283.9907

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides a structural fingerprint of the molecule.

For this compound, the protonated molecule ([C₁₂H₁₀BrFNO]⁺, m/z 281.99) would be selected as the precursor ion. Based on its chemical structure, several fragmentation pathways are plausible. The benzyloxy group is a common site for fragmentation. researchgate.netnih.gov One of the most likely fragmentation events would be the cleavage of the O-CH₂ bond, leading to the loss of a neutral toluene (B28343) molecule or the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another expected fragmentation is the loss of the entire benzyloxy group. The bonds on the pyridine ring itself, particularly the C-Br bond, are also susceptible to cleavage.

Studying these fragmentation pathways helps to piece together the molecular structure, confirming the connectivity of the pyridine ring, the fluorine and bromine atoms, and the benzyloxy substituent. researchgate.net

Table 2: Plausible MS/MS Fragments of [this compound+H]⁺ This table presents plausible fragmentation pathways for structural elucidation. Specific experimental data is required for confirmation.

Plausible Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
190.9194 / 192.9174C₇H₇ (Benzyl radical)3-Bromo-2-fluoro-6-hydroxypyridinium ion
91.0542C₅H₂BrFNOHBenzyl cation
202.9902Br6-(Benzyloxy)-2-fluoropyridinium ion

X-ray Diffraction for Solid-State Molecular Structure Determination

To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined.

The resulting structural data would confirm the planar structure of the pyridine ring, the specific positions of the fluoro, bromo, and benzyloxy substituents, and the rotational angle of the benzyl group relative to the pyridine ring. This information is invaluable for understanding steric and electronic effects within the molecule.

Table 3: Example Crystallographic Data Parameters for a Substituted Pyridine This table is illustrative of the data obtained from an X-ray diffraction experiment. No published crystal structure for this compound is currently available.

Parameter Description Example Value
Crystal SystemThe symmetry class of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell.a=8.5, b=12.1, c=10.4
α, β, γ (°)The angles of the unit cell.α=90, β=105.2, γ=90
Volume (ų)The volume of the unit cell.1035
ZThe number of molecules per unit cell.4
R-factorA measure of the agreement between the crystallographic model and the experimental data.~0.05

Integration of Experimental Spectroscopic Data with Quantum Chemical Calculations

Modern structural characterization often combines experimental data with theoretical calculations to gain deeper insight into molecular properties. epj-conferences.org Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict various molecular parameters, including optimized geometries, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. acs.org

For this compound, a DFT calculation would begin by building a theoretical model of the molecule. The geometry of this model would then be optimized to find its lowest energy conformation. From this optimized structure, various spectroscopic properties can be calculated. nih.gov

The power of this integrated approach lies in the comparison between theoretical predictions and experimental results. For instance, the calculated bond lengths and angles from a DFT optimization can be compared to the values obtained from X-ray diffraction. researchgate.net Similarly, predicted vibrational frequencies can be matched to an experimental IR spectrum to assign specific absorption bands to particular molecular motions. This synergy between theory and experiment provides a more robust and comprehensive understanding of the molecule's structure and behavior than either method could achieve alone. nih.govacs.org

Q & A

Q. What are the optimized synthetic routes for 6-(Benzyloxy)-3-bromo-2-fluoropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and benzyloxy group introduction. Key steps include:

Halogenation : Bromination at the 3-position of the pyridine ring using reagents like NBS (N-bromosuccinimide) under radical conditions .

Fluorination : Fluorine introduction at the 2-position via nucleophilic aromatic substitution (e.g., using KF in the presence of a crown ether) .

Benzyloxy Group Installation : Protection of the hydroxyl group at position 6 with benzyl bromide under basic conditions (e.g., NaH/THF) .

  • Critical Parameters :
  • Temperature control (<0°C) during benzylation minimizes side reactions .
  • Solvent choice (e.g., THF vs. DMF) affects reaction kinetics and purity .
  • Yield Optimization :
StepYield Range (%)Key Reagents
Bromination65–75NBS, AIBN, CCl₄
Fluorination50–60KF, 18-crown-6
Benzylation80–90BnBr, NaH, THF

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H NMR :
  • Pyridine protons (H-4 and H-5) appear as doublets (δ 7.2–8.1 ppm) with coupling constants (J = 5–6 Hz) due to fluorine’s electronegativity .
  • Benzyloxy protons show characteristic peaks: δ 5.1–5.3 ppm (OCH₂Ph) and δ 7.3–7.5 ppm (aromatic protons) .
  • ¹³C NMR :
  • C-3 (Br-substituted) appears at δ 115–120 ppm, while C-2 (F-substituted) is deshielded (δ 150–155 ppm) .
  • IR Spectroscopy :
  • Stretching vibrations: C-Br (~550 cm⁻¹), C-F (~1220 cm⁻¹), and C-O (benzyloxy, ~1250 cm⁻¹) .

Q. What are common substitution reactions involving the bromine atom in this compound?

  • Methodological Answer : The 3-bromo group is reactive in cross-coupling and nucleophilic substitution:
  • Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids to form biaryl derivatives. Use Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O (80°C, 12h) .
  • Azide Substitution : NaN₃ in DMSO at 100°C replaces Br with an azide group, useful for click chemistry .
  • Challenges : Steric hindrance from the benzyloxy group at position 6 may reduce reaction rates; optimize with bulky ligands (e.g., XPhos) .

Advanced Research Questions

Q. How does regioselectivity in halogenation impact synthetic pathways for derivatives of this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects:
  • Electronic Effects : Fluorine at position 2 directs electrophilic substitution to position 4 (meta to F), but bromine at position 3 may compete .
  • Steric Effects : The benzyloxy group at position 6 blocks reactivity at adjacent positions (e.g., positions 5 and 7).
  • Case Study :
DerivativeSubstitution SiteConditionsYield (%)
4-NitroPosition 4HNO₃/H₂SO₄, 0°C45
5-AminoPosition 5NH₃, CuCl, 120°C<10 (steric hindrance)

Q. What mechanistic insights explain contradictory reactivity data in cross-coupling reactions with this compound?

  • Methodological Answer : Contradictions arise from competing pathways:
  • Oxidative Addition : Pd(0) inserts into the C-Br bond. Electron-withdrawing groups (F, benzyloxy) slow this step but stabilize intermediates .
  • Side Reactions : Homocoupling or debenzylation may occur under harsh conditions (e.g., high Pd loading). Mitigate with:
  • Lower temperature (60°C vs. 80°C).
  • Use of Pd(OAc)₂ with SPhos ligand for enhanced selectivity .
  • Computational Support : DFT studies show that the transition state for Suzuki coupling is destabilized by the benzyloxy group’s steric bulk .

Q. How can computational modeling predict the biological interactions of this compound with enzyme targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). Key findings:
  • The benzyloxy group engages in π–π stacking with aromatic residues (e.g., Tyr-123 in EGFR kinase) .
  • Halogen bonding between Br and backbone carbonyls enhances binding affinity (ΔG = −9.2 kcal/mol) .
  • MD Simulations : Analyze stability of ligand-protein complexes. Example:
Simulation Time (ns)RMSD (Å)Interaction Energy (kcal/mol)
101.8−45.6
502.1−42.3

Q. What strategies address challenges in deprotecting the benzyloxy group without altering other substituents?

  • Methodological Answer :
  • Catalytic Hydrogenation : H₂/Pd-C in ethanol removes benzyloxy groups selectively (20 psi, RT, 6h). Monitor via TLC to avoid over-reduction of Br or F .
  • Lewis Acid Conditions : BCl₃ in DCM at −78°C cleaves benzyl ethers while preserving halogens.
  • Comparative Data :
MethodConversion (%)Side Reactions
H₂/Pd-C95None (if Br/F are stable)
BCl₃85Possible F loss at >0°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.